2-Chlorobenzo[d]thiazole-5-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
2-chloro-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-8-11-5-3-4(7(10)12)1-2-6(5)13-8/h1-3H,(H2,10,12) |
InChI Key |
UQSDIXGADTUHOS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(S2)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(S2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Chlorobenzo[d]thiazole-5-carboxamide & Derivatives
This guide provides an in-depth technical analysis of 2-Chlorobenzo[d]thiazole-5-carboxamide , a critical scaffold in medicinal chemistry.
Editorial Note on Chemical Identity: There is a frequent conflation in database queries regarding this compound.
-
CAS 615-20-3 refers to the parent scaffold 2-Chlorobenzo[d]thiazole (lacking the carboxamide group).
-
CAS 37525-60-3 is the specific identifier for This compound .[1][2][3][4]
-
CAS 3855-95-6 refers to the corresponding carboxylic acid precursor.
This guide addresses the 5-carboxamide derivative (CAS 37525-60-3) as the primary topic, treating the 2-chlorobenzothiazole (CAS 615-20-3) as the fundamental building block.[2]
Executive Summary
The This compound scaffold represents a "privileged structure" in drug discovery, particularly for targeting enzymes involved in oxidative stress (NOX4) and infectious diseases (DprE1 in M. tuberculosis). Its chemical utility lies in its dual-functionality:
-
The C2-Chlorine "Warhead": A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (
), allowing for rapid library generation of 2-amino or 2-thioether derivatives. -
The C5-Carboxamide "Anchor": A stable moiety capable of forming critical hydrogen bonds within protein binding pockets (e.g., the hinge region of kinases or the FAD-binding site of oxidases).
Chemical Architecture & Reactivity
The Electrophilic C2 Center
The 2-position of the benzothiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. When substituted with a leaving group like chlorine (CAS 615-20-3 or 37525-60-3), this position becomes a "soft" electrophile.
-
Mechanism:
(Addition-Elimination). -
Reactivity Profile: Thiols (
) > Primary Amines ( ) > Secondary Amines ( ) > Alcohols ( ). -
Catalysis: Reactions with sterically hindered amines often require acid catalysis (to protonate the ring nitrogen, increasing electrophilicity) or palladium catalysis (Buchwald-Hartwig coupling).
The C5-Carboxamide Handle
The carboxamide at position 5 is generally installed early in the synthetic sequence or derived from a C5-ester/acid. It serves as a rigid linker that orients the molecule in the active site. In NOX4 inhibitors, this amide is crucial for selectivity against other isoforms (e.g., NOX2).
Synthetic Methodologies
Synthesis of the Core (2-Chloro-5-carboxamide)
Direct chlorination of benzothiazole-5-carboxamide is often non-selective. The preferred industrial route utilizes the Sandmeyer Reaction starting from the 2-amino precursor.
Protocol: Sandmeyer Conversion
-
Starting Material: 2-Amino-benzothiazole-5-carboxamide.
-
Diazotization: Treat with Sodium Nitrite (
) in concentrated HCl or at 0–5°C to form the diazonium salt. -
Chlorination: Add Copper(I) Chloride (
) in HCl. The diazonium group is displaced by chloride. -
Yield: Typically 60–80%.
Derivatization via (Library Generation)
This is the primary workflow for medicinal chemists transforming CAS 37525-60-3 into bioactive drugs.
Standard Protocol: Amination at C2
-
Reagents: this compound (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: DMF, DMA, or n-Butanol.
-
Conditions:
-
Method A (Thermal): 80–120°C for 4–12 hours.
-
Method B (Microwave): 140°C for 20 minutes (High throughput).
-
-
Work-up: Pour into ice water. The product usually precipitates.[5] Filter and wash with
.
Visualization of Synthetic Logic[5]
The following diagram illustrates the synthetic flow from the raw benzothiazole core to the functionalized bioactive derivatives.
Figure 1: Synthetic workflow for generating 2-amino-benzothiazole-5-carboxamide libraries starting from nitro-benzoic acid precursors.
Medicinal Chemistry & Biological Applications[5][6]
NOX4 Inhibitors (Fibrosis)
The this compound scaffold is a validated intermediate for NADPH Oxidase 4 (NOX4) inhibitors.
-
Mechanism: NOX4 generates Hydrogen Peroxide (
), driving differentiation of fibroblasts to myofibroblasts in pulmonary fibrosis. -
SAR Insight: Substitution at the C2 position with a basic amine (e.g., piperazine, morpholine) improves solubility and cell permeability, while the C5-carboxamide locks the molecule into the enzyme's active site via hydrogen bonding.
Antitubercular Agents (DprE1)
Derivatives of this scaffold inhibit Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical enzyme for mycobacterial cell wall synthesis.
-
Key Modification: The C5-carboxamide is often elaborated into a hydrazide or a heterocyclic amide to engage the specific hydrophobic pocket of DprE1.
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on Activity |
| C2 (Chlorine) | Displaced by Amines | Critical for Potency. Bulky hydrophobic amines often increase affinity. Polar amines improve ADME. |
| C5 (Carboxamide) | Selectivity Handle. Primary amides ( | |
| Benzene Ring | F/Cl substitution | Tuning electronic properties ( |
Experimental Protocol: Synthesis of a Representative Derivative
Objective: Synthesis of 2-(4-methylpiperazin-1-yl)benzo[d]thiazole-5-carboxamide (NOX4 probe analog).
-
Preparation: In a 50 mL round-bottom flask, dissolve This compound (212 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Add N-methylpiperazine (120 mg, 1.2 mmol) followed by Diisopropylethylamine (DIPEA) (258 mg, 2.0 mmol).
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring. A white/off-white precipitate should form.
-
Purification: Filter the solid, wash with cold water (
) and diethyl ether ( ). Recrystallize from Ethanol if necessary.[6] -
Validation: Verify structure via
-NMR (DMSO- ) looking for the loss of the aromatic signal near the C2 position and appearance of piperazine protons (2.3–3.5 ppm).
References
-
ChemicalBook. 2-Chlorobenzothiazole (CAS 615-20-3) Properties and Synthesis. (Accessed 2024).[7] Link
-
National Institutes of Health (NIH) - PubChem. this compound (Compound Summary).Link
-
Google Patents. WO2016207785A1 - NADPH Oxidase 4 Inhibitors. (2016). Describes the use of this compound as Intermediate E2. Link
-
European Journal of Medicinal Chemistry. Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity of benzothiazolylpyrimidine-5-carboxamides. (2015). Link
-
Organic Chemistry Portal. Synthesis of 2-Aminobenzothiazoles. (Methodologies for C2-amination). Link
-
BLD Pharm. Product Catalog: this compound (CAS 37525-60-3).[1][2][3]Link
Sources
- 1. 1393576-38-9|2-Chlorobenzo[d]thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 3622-31-9|2-Chloro-5-methylbenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 3. 3855-95-6|2-Chloro-6-benzothiazolecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
2-chloro-1,3-benzothiazole-5-carboxamide molecular weight and formula
The following technical guide is structured as an advanced monograph for drug discovery scientists. It moves beyond basic chemical data to explore the synthesis, reactivity, and medicinal utility of 2-chloro-1,3-benzothiazole-5-carboxamide .[1]
Role: Privileged Scaffold for Fragment-Based Drug Discovery (FBDD) & Kinase Inhibitor Design[1]
Chemical Identity & Physicochemical Profile
This compound represents a bifunctionalized heteroaromatic scaffold.[1] The 2-chloro position serves as a highly reactive electrophilic "warhead" for nucleophilic displacement, while the 5-carboxamide moiety acts as a rigid hydrogen bond donor/acceptor, often critical for solvent-front interactions in protein binding pockets.[1]
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 2-chloro-1,3-benzothiazole-5-carboxamide | |
| Molecular Formula | C₈H₅ClN₂OS | |
| Molecular Weight | 212.66 g/mol | Calculated (Cl isotope weighted avg) |
| Monoisotopic Mass | 211.9811 Da | Based on ³⁵Cl |
| CAS Registry | Not explicitly listed | Precursor Methyl Ester CAS: 90225-03-9 |
| SMILES | NC(=O)C1=CC2=C(SC(Cl)=N2)C=C1 | |
| LogP (Predicted) | ~1.8 – 2.1 | Lipophilic core balanced by polar amide |
| TPSA | ~68 Ų | Good permeability profile (<140 Ų) |
Synthetic Pathways
While the specific amide may not be a catalog item in all inventories, it is readily synthesized from commercially available precursors. The most robust route utilizes the methyl ester (CAS 90225-03-9) or the carboxylic acid .[1]
Method A: Ammonolysis of the Methyl Ester (Recommended)
This pathway avoids harsh chlorinating agents required for acid activation, preserving the sensitive 2-Cl substituent.
-
Starting Material: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate (CAS 90225-03-9).[1]
-
Reagents: 7N Ammonia in Methanol (NH₃/MeOH).
-
Conditions: Sealed tube, 0°C to RT, 4–12 hours.
-
Workup: Concentration in vacuo. The product typically precipitates and can be washed with cold ether.[1]
-
Note: Avoid heating >50°C to prevent nucleophilic displacement of the 2-Cl by ammonia (which would yield the 2-amino derivative).[1]
-
Method B: Acid Chloride Activation
Used if starting from 2-chloro-1,3-benzothiazole-5-carboxylic acid.[1]
-
Activation: React acid with oxalyl chloride (COCl)₂ and catalytic DMF in anhydrous DCM (0°C).
-
Critical: Do not use thionyl chloride (SOCl₂) with heating, as this may affect the benzothiazole sulfur or lead to over-chlorination.
-
-
Amidation: Treat the crude acid chloride with aqueous NH₄OH or NH₃(g) in dioxane.
Visualization: Synthetic Workflow
Figure 1: Two primary synthetic routes. The ester ammonolysis (blue) is preferred for milder conditions.
Reactivity Profile: The S_NAr "Warhead"
The defining feature of this molecule is the 2-chloro substituent.[1] The benzothiazole ring is electron-deficient (π-deficient), and this effect is amplified by the electron-withdrawing carboxamide group at the 5-position.[1]
Mechanism: Nucleophilic Aromatic Substitution (S_NAr)
The 2-position is highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.
-
Activation: The ring nitrogen (N3) and the 5-CONH₂ group pull electron density, making C2 highly electrophilic.[1]
-
Addition: A nucleophile (Nu⁻) attacks C2, breaking the C=N bond and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion (Cl⁻).
Experimental Tip: When reacting with aliphatic amines, use a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (DMF, DMSO, or NMP) at 60–80°C. For anilines, acid catalysis (HCl/dioxane) or Buchwald-Hartwig coupling may be required if the S_NAr rate is too slow.
Visualization: S_NAr Mechanism
Figure 2: The S_NAr reaction pathway. The 5-carboxamide group stabilizes the transition state, facilitating chloride displacement.
Medicinal Chemistry Applications
This scaffold is widely utilized in Kinase Inhibitor design and Fragment-Based Drug Discovery (FBDD) .[1]
Kinase Hinge Binding
The benzothiazole core mimics the purine ring of ATP.
-
N3 (Ring Nitrogen): Acts as a hydrogen bond acceptor.[1]
-
C2-Substituent (after displacement): Often an amino group (-NH-R) which acts as a hydrogen bond donor.[1]
-
Interaction: This donor-acceptor motif (N3...NH) forms a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR, CDK).
The 5-Carboxamide Vector
In many crystal structures, the 5-position points toward the solvent-exposed region or the ribose binding pocket .[1]
-
Utility: The carboxamide provides a "handle" to improve solubility or to reach out to specific residues (e.g., Asp/Glu) on the protein surface, improving selectivity over other kinases.
Analytical Characterization
When validating the synthesis of this compound, look for these key signals:
-
¹H NMR (DMSO-d₆):
-
LC-MS:
-
Expect an [M+H]⁺ peak at 213.0 (³⁵Cl) and 215.0 (³⁷Cl) with a characteristic 3:1 intensity ratio, confirming the presence of chlorine.
-
References
-
Synthesis of Benzothiazole Esters: AchemBlock Catalog Entry for Methyl 2-chloro-1,3-benzothiazole-5-carboxylate (CAS 90225-03-9).[1]
-
General Benzothiazole Synthesis: Organic Chemistry Portal: Synthesis of Benzothiazoles.
-
S_NAr Reactivity of 2-Chlorobenzothiazoles: Journal of Chemical Reviews, 2024, Vol 6, Issue 2. "Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds."[1]
-
Kinase Scaffold Utility: Dove Press, 2025.[1] "SNAr Reactive Pyrazine and Benzothiazole Derivatives as p53 Cleft Binders."[1]
Sources
Technical Guide: SAR and Therapeutic Potential of Benzothiazole-5-Carboxamide Derivatives
The following technical guide details the structure-activity relationship (SAR), synthetic pathways, and biological evaluation of benzothiazole-5-carboxamide derivatives . This document is written for medicinal chemists and drug discovery scientists, focusing on the utility of this scaffold in targeting bacterial DNA gyrase B (GyrB) and oncogenic kinases (e.g., EGFR).
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, offering a planar, bicyclic aromatic system capable of
This guide analyzes the benzothiazole-5-carboxamide moiety as a critical pharmacophore for:
-
Antibacterial Agents: Targeting the ATP-binding pocket of DNA Gyrase B (GyrB) and Topoisomerase IV (ParE).
-
Kinase Inhibitors: Acting as Type I/II inhibitors for EGFR and VEGFR-2 in oncology.
Molecular Architecture & SAR Analysis
The Pharmacophore Map
The biological activity of benzothiazole-5-carboxamides is governed by three distinct regions: the Head (2-position), the Core (Benzothiazole), and the Tail (5-carboxamide).
Region A: The Benzothiazole Core (Scaffold) [1][2][3][4][5]
-
Function: Acts as a planar spacer ensuring correct orientation of the Head and Tail.
-
Interaction: Forms cation-
interactions with conserved residues (e.g., Arg76 in E. coli GyrB). -
Bioisosterism: Replacement with benzimidazole often retains binding but alters solubility and pKa; the sulfur atom in benzothiazole enhances lipophilicity (
) compared to nitrogen.
Region B: The 2-Position (The Anchor)
-
Criticality: This is the primary determinant of affinity.
-
Modifications:
-
Amino-aryl groups: Essential for H-bonding with the "hinge region" of kinases or Asp73 in GyrB.
-
Pyrrole-2-carboxamides: In GyrB inhibitors, a 2-(pyrrole-carboxamido) group forms a bidentate H-bond network with the active site aspartate.
-
Region C: The 5-Carboxamide (The Vector)
-
Solvent Exposure: Unlike the 6-position, which often points deep into the hydrophobic pocket, the 5-position vector frequently directs substituents toward the solvent front or specific polar residues (e.g., Arg136 in GyrB).
-
Solubility Modulation: The carboxamide linker (
) introduces a dipole that improves water solubility compared to direct aryl attachment. -
Electronic Effects: The carbonyl group at C5 acts as an electron-withdrawing group (EWG), reducing the electron density of the benzene ring, which can strengthen
-stacking interactions at the core.
SAR Visualization (GyrB Focus)
Caption: SAR map illustrating the distinct roles of the 2-position anchor and the 5-carboxamide vector in GyrB binding.
Synthetic Strategy
Accessing the 5-carboxamide benzothiazole scaffold requires specific regiochemical control. The most robust route involves the oxidative cyclization of thiobenzamides or the direct functionalization of 4-chloro-3-nitrobenzoic acid derivatives.
Primary Synthetic Route (Jacobson Cyclization approach)
This route is preferred for generating the benzothiazole-5-carboxylic acid intermediate, which is then coupled to various amines.
-
Precursor: Start with 4-chloro-3-nitrobenzoic acid .
-
Esterification: Protect the carboxylic acid (e.g., methyl ester).
-
Sulfuration: React with sodium sulfide (
) and carbon disulfide ( ) or Lawesson’s reagent to form the thiobenzamide or mercaptan intermediate. -
Cyclization: Reduction of the nitro group followed by in situ cyclization (often using
or ) yields the benzothiazole core. -
Amidation: Hydrolysis of the ester followed by amide coupling.[4]
Detailed Protocol: Amide Coupling at C5
Objective: Synthesis of N-substituted-2-aminobenzothiazole-5-carboxamide.
Reagents:
-
Intermediate: 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-5-carboxylic acid (1.0 eq)
-
Amine: R-NH
(1.2 eq) -
Coupling Agent: HATU (1.5 eq) or EDCI/HOBt
-
Base: DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid intermediate in anhydrous DMF (5 mL/mmol) under an inert atmosphere (
). Add DIPEA and stir for 10 minutes at 0°C. -
Coupling: Add HATU in one portion. Stir for 15 minutes to form the active ester.
-
Addition: Add the requisite amine (R-NH
) dropwise. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS.
-
Work-up: Quench with ice-cold water. If the product precipitates, filter and wash with water/ether. If not, extract with EtOAc, wash with brine (
), dry over , and concentrate. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Synthetic Pathway Diagram
Caption: Synthetic route from nitrobenzoic acid precursor to final 5-carboxamide derivative.
Biological Evaluation & Data
Comparative Activity Profile
The following table summarizes the impact of C5-substitution on GyrB inhibition (IC
| Compound ID | R-Group (5-Position) | GyrB IC | E. coli MIC ( | SAR Insight |
| Bzt-H | -H (Unsubstituted) | 45 | >64 | Potent enzyme inhibition, poor cellular entry. |
| Bzt-5-COOH | -COOH | 120 | >64 | Loss of potency due to electrostatic repulsion or poor permeability. |
| Bzt-5-Amide-1 | -CONH-CH | 15 | 8 | Optimal. Small amide improves H-bonding with Arg136. |
| Bzt-5-Amide-2 | -CONH-Bn (Benzyl) | 28 | 16 | Bulkier group tolerated but slightly reduced potency. |
| Bzt-6-Amide | -CONH-R (Isomer) | 85 | 32 | 6-position vector is less optimal for this specific pocket geometry. |
Protocol: GyrB ATPase Inhibition Assay
To validate the mechanism of action, the ATPase activity of GyrB is measured using a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.
Principle:
Hydrolysis of ATP by GyrB yields ADP. PK converts PEP + ADP
Reagents:
-
E. coli GyrB protein (recombinant, 24 kDa domain).[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl
, 1 mM DTT. -
Substrates: 1 mM ATP, 2 mM PEP, 0.2 mM NADH.
-
Coupling Enzymes: PK/LDH mix.
Workflow:
-
Preparation: Dilute test compounds in DMSO (final DMSO concentration < 1%).
-
Incubation: Mix GyrB enzyme with test compound in Assay Buffer. Incubate for 10 min at 25°C.
-
Initiation: Add the Substrate/Coupling Enzyme mix (ATP, PEP, NADH, PK, LDH).
-
Measurement: Monitor absorbance at 340 nm kinetically for 20 minutes using a microplate reader.
-
Calculation: Determine the slope (rate) of NADH oxidation. Calculate % Inhibition relative to DMSO control. Fit data to the Hill equation to determine IC
.
References
-
Skok, Ž., et al. (2020).[6] "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors." ACS Medicinal Chemistry Letters. Link
-
Gabr, M. T., et al. (2014).[7] "EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole derivatives." EXCLI Journal. Link
-
Kotte, R., & Vedula, G. S. (2025). "Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids." Journal of Applied Pharmaceutical Science. Link
-
Dernovšek, J., et al. (2021).[4] "Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors." Pharmaceutics.[4] Link[4]
-
Bozorov, K., et al. (2019). "Benzothiazole-based compounds: a review on their synthesis and biological activities." Molecular Diversity. Link
Sources
- 1. japsonline.com [japsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives | EXCLI Journal [excli.de]
Methodological & Application
Synthesis of 2-amino-benzothiazole-5-carboxamides via nucleophilic substitution
Application Note: Precision Synthesis of 2-Amino-benzothiazole-5-carboxamides via Nucleophilic Substitution
Executive Summary
The 2-amino-benzothiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., analogs of Dasatinib, though Dasatinib itself is a thiazole) and antitumor agents. While oxidative cyclization (Hugerschhoff reaction) is a common synthetic route, it often lacks the regioselectivity and functional group tolerance required for late-stage diversification.
This Application Note details a robust Nucleophilic Aromatic Substitution (SNAr) strategy. We focus on two critical entry points:
-
Core Construction: The displacement of aryl halides by sulfur nucleophiles to build the benzothiazole ring.
-
Late-Stage Diversification: The displacement of a C2-leaving group (Cl, F, or SO2Me) by amine nucleophiles to generate high-diversity libraries of N-substituted 2-aminobenzothiazoles.
Strategic Analysis & Mechanistic Pathway
The synthesis hinges on the electronic deficiency of the benzothiazole core. The nitrogen atom at position 3 exerts a strong electron-withdrawing effect (–I and –M effects) on the C2 position, making it highly susceptible to nucleophilic attack. Furthermore, the 5-carboxamide group enhances the electrophilicity of the ring system, facilitating SNAr reactions even with weak nucleophiles.
Reaction Pathway Diagram
Figure 1: Synthetic workflow illustrating the construction of the core via SNAr (Start → Inter1) and the library diversification via SNAr (Activated → Product).
Protocol A: Core Construction via SNAr
Objective: Synthesis of the parent 2-amino-benzothiazole-5-carboxamide from acyclic precursors.
This method utilizes the high reactivity of 4-chloro-3-nitrobenzamide toward sulfur nucleophiles. Unlike transition-metal-catalyzed couplings, this SNAr approach is scalable and metal-free.
Materials
-
Substrate: 4-Chloro-3-nitrobenzamide (1.0 equiv)
-
Nucleophile: Sodium Sulfide nonahydrate (Na2S·9H2O) (1.2 equiv) or Thiourea (for direct cyclization variants)
-
Cyclizing Agent: Cyanogen Bromide (CNBr) (1.1 equiv)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Methodology
-
Thiolation (SNAr):
-
Dissolve 4-chloro-3-nitrobenzamide (10 mmol) in Ethanol (20 mL).
-
Add a solution of Na2S·9H2O (12 mmol) in Water (5 mL) dropwise at 60°C.
-
Observation: The solution will turn deep yellow/orange, indicating the formation of the thiophenolate anion.
-
Reflux for 2 hours. Monitor by TLC (disappearance of starting chloride).
-
Mechanism:[1][2][3] The sulfur anion attacks C4, displacing chloride via a Meisenheimer complex.
-
-
Reduction & Cyclization:
-
Note: The resulting 4-mercapto-3-nitrobenzamide is prone to disulfide formation. It is often reduced in situ using Sn/HCl or Fe/AcOH to the 3-amino-4-mercaptobenzamide.
-
Isolate the aminothiol intermediate or proceed directly: Add Cyanogen Bromide (CNBr, 11 mmol) to the reduced intermediate in refluxing ethanol.
-
Reflux for 4 hours.
-
Cool to 0°C and neutralize with NaHCO3.
-
-
Purification:
Protocol B: Library Diversification via SNAr (Primary Application)
Objective: Synthesis of N-substituted derivatives from 2-chlorobenzothiazole-5-carboxamide.
This is the preferred route for SAR (Structure-Activity Relationship) studies. The 2-chloro group is an excellent leaving group due to the activation by the thiazole nitrogen.
Pre-requisite: Activation
If starting from the product of Protocol A, convert the 2-NH2 to 2-Cl using Sandmeyer conditions (CuCl2, t-butyl nitrite in MeCN, 60°C, 2h).
Experimental Design Table: Reaction Conditions
| Parameter | Standard Condition | Optimization for Steric Bulk | Green Chemistry Variant |
| Solvent | DMF or DMSO | NMP (N-Methyl-2-pyrrolidone) | Ethanol or Water (Microwave) |
| Base | K2CO3 (2.0 equiv) | DIPEA (3.0 equiv) | None (Excess amine) |
| Temperature | 80°C | 120°C | 140°C (MW, 20 min) |
| Time | 4–6 hours | 12–16 hours | 20–30 mins |
| Yield Target | >85% | >70% | >90% |
Detailed Protocol
-
Setup:
-
In a 20 mL scintillation vial (or microwave tube), charge 2-chlorobenzothiazole-5-carboxamide (212 mg, 1.0 mmol).
-
Add anhydrous DMF (3.0 mL).
-
Add Potassium Carbonate (276 mg, 2.0 mmol). Ensure the base is finely ground to maximize surface area.
-
-
Nucleophile Addition:
-
Add the desired Amine (1.2 mmol).
-
Note: If the amine is a hydrochloride salt, increase K2CO3 to 3.0 mmol.
-
-
Reaction:
-
Thermal: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Microwave (Preferred for library): Cap the tube and irradiate at 140°C for 20 minutes (High absorption setting).
-
-
Work-up (Self-Validating Step):
-
Pour the reaction mixture into ice-cold water (15 mL).
-
Validation: A precipitate should form immediately. If no precipitate forms, the product may be polar; extract with EtOAc.
-
Filter the solid and wash with water (2 x 5 mL) and cold ether (2 mL) to remove residual DMF and unreacted amine.
-
-
Characterization:
-
Verify product via LC-MS (Target Mass = M+1).
-
1H NMR (DMSO-d6) diagnostic peak: Disappearance of the benzothiazole C2-Cl signal (if carbon NMR taken) and appearance of amine NH/CH signals. The amide NH2 protons usually appear as two broad singlets around 7.5–8.5 ppm.
-
Troubleshooting & Critical Parameters
-
Issue: Low Conversion with Aniline Nucleophiles.
-
Cause: Anilines are weaker nucleophiles than alkyl amines.
-
Solution: Add a catalytic amount of NaI (10 mol%) to generate the more reactive 2-iodo intermediate in situ (Finkelstein reaction), or switch solvent to NMP and increase temperature to 130°C.
-
-
Issue: Hydrolysis of the Amide.
-
Cause: Harsh basic conditions at high temperatures can hydrolyze the 5-carboxamide to the carboxylic acid.
-
Solution: Use non-nucleophilic bases like DIPEA or Cs2CO3 and avoid aqueous bases at high temperatures. Ensure solvents are anhydrous.
-
-
Issue: Regioselectivity (if starting from di-halo precursors).
-
Insight: In 2,4-dichlorobenzothiazoles, the C2 position is significantly more electrophilic than C4, C5, or C6 due to the adjacent nitrogen. SNAr will occur exclusively at C2 under controlled conditions (room temp to 60°C).
-
References
-
Dasatinib Analog Synthesis: "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc, 2010. Link
-
SNAr on Benzothiazoles: "Nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." BenchChem Protocols, 2025.[1][7] Link
-
Benzothiazole Synthesis Review: "Benzothiazole synthesis - Recent Literature." Organic Chemistry Portal. Link
-
Thiourea Cyclization Mechanism: "Thiourea Based Catalysis and Synthesis." Chemistry LibreTexts, 2021. Link
-
Medicinal Chemistry Context: "Synthesis of biologically active derivatives of 2-aminobenzothiazole." NCBI / PMC, 2021. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Synthesis of 2-Chlorobenzothiazole-5-carboxamide from Methyl Ester Precursors
Executive Summary
This application note details the optimized protocol for the conversion of methyl 2-chlorobenzothiazole-5-carboxylate to 2-chlorobenzothiazole-5-carboxamide . The primary challenge in this transformation is chemoselectivity : converting the methyl ester to a primary amide without displacing the labile 2-chloro substituent via Nucleophilic Aromatic Substitution (
We present two validated pathways:
-
Method A (Direct Ammonolysis): A high-throughput compatible, one-step protocol using methanolic ammonia.
-
Method B (Stepwise Activation): A robust two-step sequence (Saponification
Activation) for sterically demanding or scale-up scenarios.
Introduction & Chemical Strategy
The 2-chlorobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical electrophilic handle for synthesizing kinase inhibitors and DNA-binding agents. The 5-carboxamide moiety often functions as a hydrogen-bond donor/acceptor in the ATP-binding pocket of target proteins.
The Chemoselectivity Challenge
The reaction involves two electrophilic sites competing for the nucleophile (Ammonia):
-
The Carbonyl Carbon (C5-Ester): The desired site for Nucleophilic Acyl Substitution.
-
The C2-Imidoyl Carbon: Highly susceptible to
due to the electron-withdrawing nature of the thiazole ring and the leaving group ability of chloride.
Key Insight: While
Retrosynthetic Analysis
The following diagram illustrates the strategic disconnections and the competing byproduct pathway.
Figure 1: Reaction pathway analysis showing the desired path (Green) vs. the SNAr failure mode (Red).
Experimental Protocols
Method A: Direct Ammonolysis (Recommended)
Best for: Small to medium scale (<10g), library synthesis, and time-sensitive workflows.
Materials
-
Substrate: Methyl 2-chlorobenzothiazole-5-carboxylate (1.0 eq)
-
Reagent: 7N Ammonia in Methanol (Commercial solution)
-
Solvent: Tetrahydrofuran (THF) (Optional, for solubility)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 mmol) in a minimal amount of THF (1–2 mL).
-
Note: If the ester is soluble in methanol, THF can be omitted.
-
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add 7N
in MeOH (10–20 eq, approx. 3–5 mL).-
Expert Tip: A large excess of ammonia drives the equilibrium toward the amide and prevents the reverse reaction, while the low temperature suppresses the
reaction at the C2-position.
-
-
Reaction: Seal the flask tightly (or use a pressure-rated vial). Allow the reaction to warm to Room Temperature (20–25°C) and stir for 16–24 hours.
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The amide typically has a much lower
than the ester.
-
-
Workup:
-
Concentrate the reaction mixture in vacuo at a temperature <40°C . Do not heat excessively.
-
Triturate the resulting solid with cold diethyl ether or MTBE to remove residual ester.
-
Filter and dry the solid under high vacuum.
-
Quantitative Data & Stoichiometry
| Component | Equivalents | Role | Critical Parameter |
| Methyl Ester | 1.0 | Limiting Reagent | Purity >95% |
| 7N NH3 in MeOH | 20.0 | Nucleophile | Freshness (Titer) |
| Temperature | N/A | Condition | Must be < 30°C |
Method B: Saponification & Activation (Alternative)
Best for: Large scale (>50g), stubborn esters, or if Method A yields <50% conversion.
Workflow Diagram
Figure 2: Stepwise synthetic route via acid chloride intermediate.
Step-by-Step Procedure
Step 1: Hydrolysis
-
Dissolve Methyl Ester (1.0 eq) in THF:Water (3:1).
-
Add LiOH
H_2O (1.2 eq) at 0°C. Stir at 0°C to RT for 4 hours.-
Why LiOH? It is milder than NaOH, reducing the risk of hydrolyzing the 2-Cl to a 2-OH (benzothiazolone).
-
-
Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc, dry (
), and concentrate to yield the Carboxylic Acid.
Step 2: Acid Chloride Formation
-
Suspend the Carboxylic Acid in anhydrous DCM.
-
Add Thionyl Chloride (
, 2.0 eq) and a catalytic drop of DMF. -
Reflux (40°C) for 2 hours until the solution becomes clear.
-
Concentrate in vacuo to remove excess
. Avert exposure to moisture.
Step 3: Amidation
-
Dissolve the crude Acid Chloride in anhydrous Dioxane or THF.
-
Cool to 0°C.
-
Add 0.5M Ammonia in Dioxane (3.0 eq) or aqueous
(if biphasic conditions are tolerated). -
Stir for 1 hour. Precipitate usually forms (Product +
). -
Quench with water, filter the solid, and wash with water to remove salts.
Analytical Validation
Successful synthesis must be validated using the following criteria to ensure the 2-Cl handle is intact.
1H NMR (DMSO-d6, 400 MHz)
-
Amide Protons: Look for two broad singlets (exchangeable with
) typically appearing between 7.5 and 8.5 ppm. -
Aromatic Region:
-
H4 (d, J~1.5 Hz): ~8.3 ppm (Deshielded by carbonyl).
-
H6 (dd): ~7.9 ppm.
-
H7 (d): ~8.1 ppm.
-
-
Absence of Methyl: The singlet at
3.9 ppm ( ) must be absent.
LC-MS (ESI+)
-
Target Mass: [M+H]+ = 213.0 (for
) and 215.0 (for ). -
Isotope Pattern: A distinct 3:1 ratio of M : M+2 confirms the presence of the Chlorine atom.
-
Impurity Check: If the mass is 194 [M+H]+, the Chlorine has been displaced by
(2-amino impurity).
References
-
Reactivity of 2-Chlorobenzothiazole
- Hofmann, A. W. "Ueber die Einwirkung von Ammoniak auf Chlorbenzothiazol." Berichte der deutschen chemischen Gesellschaft, vol. 12, 1879, pp. 1126.
-
PubChem Compound Summary for CID 8706, 2-Aminobenzothiazole. National Center for Biotechnology Information. [Link]
-
General Amidation Protocols
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. [Link]
-
- Synthesis of Benzothiazole Derivatives: Weekes, A. A., & Westwell, A. D. "Synthesis and biological evaluation of 2-(4-aminophenyl)benzothiazoles as potent antitumor agents." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 15, 2009. (Provides context on the stability of the benzothiazole ring).
Troubleshooting & Optimization
Preventing hydrolysis of 2-chloro group during benzothiazole synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Hydrolysis of 2-Chlorobenzothiazole During Synthesis & Isolation
Introduction
The synthesis of 2-chlorobenzothiazole (2-Cl-BTZ) is a pivotal step in developing benzothiazole-based pharmacophores. However, the electron-deficient nature of the C2 position, activated by the adjacent nitrogen and sulfur atoms, makes the C-Cl bond highly susceptible to nucleophilic aromatic substitution (
The most common failure mode is hydrolysis , where the 2-chloro group reverts to the thermodynamically stable 2-hydroxybenzothiazole (existing predominantly as the benzothiazolin-2-one tautomer). This guide provides a self-validating protocol to lock in the chlorination and prevent reversion during workup.
Module 1: Reagent Selection & Reaction Control
Q: Why does my reaction with thionyl chloride (
-
The Mechanism: Thionyl chloride alone often oxidizes the thiol (-SH) to a disulfide (-S-S-) rather than substituting it.
-
The Fix: Use Sulfuryl Chloride (
) .[1][2][3][4] It is a more aggressive source of chlorine radicals and electrophilic chlorine. If you must use thionyl chloride, you require a catalyst like DMF (Vilsmeier-Haack conditions) or a phosphite to drive the substitution.
Q: I heard adding water to the reaction helps. Is this a myth? A: No, it is a proven "Pro-Tip." While water is the enemy of the product, it is a promoter for the reaction when using sulfuryl chloride.
-
Protocol: Adding a catalytic amount of water (or using "wet" solvent) to the
reaction generates in situ and . -
Benefit: The acidic environment protonates the benzothiazole nitrogen, making the C2 carbon more electrophilic and accelerating the attack by chloride ions. This suppresses the formation of the disulfide side-product.
Module 2: Workup & Isolation (The Critical Zone)
Q: My LC-MS showed 99% conversion, but after workup, I have 20% hydrolysis. What happened? A: You likely exposed the product to alkaline conditions or heat during quenching . The 2-chloro group is relatively stable in acidic/neutral water at room temperature but hydrolyzes rapidly at pH > 8 or temperatures > 40°C.
The "Cold-Acidic" Quench Protocol:
-
Cool: Chill the reaction mixture to < 5°C.
-
Inverse Quench: Pour the reaction mixture slowly into vigorously stirred ice water . Do NOT add water to the reaction vessel, as the exotherm will spike the temperature.
-
Phase Cut: Extract immediately with Dichloromethane (DCM) or Chlorobenzene.
-
Neutralization (Danger Step): If you must neutralize excess acid, use saturated
slowly and keep the internal temperature < 10°C. Do not use NaOH. Stop neutralization at pH 6-7; do not cross into basic pH.
Module 3: Storage & Stability
Q: Can I store the crude oil overnight? A: Only if strictly anhydrous.
-
Risk: Residual moisture + trace acid = autocatalytic hydrolysis.
-
Best Practice: Dry the organic layer thoroughly over anhydrous
(sodium sulfate) for at least 30 minutes. Filter and concentrate. -
Storage: 2-Chlorobenzothiazole has a low melting point (~21-25°C).[5] Store as a solid/liquid in the refrigerator (2-8°C) under an Argon atmosphere .
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Product is a high-melting yellow solid (>200°C) | Formation of Disulfide (Dimer). | Switch reagent to |
| Product is a white solid (MP ~138°C) | Hydrolysis to Benzothiazolin-2-one. | Check workup pH.[6] Avoid NaOH. Keep quench temp < 10°C. |
| Low Yield with | Incomplete chlorination. | Add catalytic water (1-2 eq) to the reaction mixture to generate HCl. |
| Fuming/Violent Quench | Excess | Use "Inverse Quench" (pour reaction into ice). |
Visualizations
Figure 1: Reaction Pathways & Hydrolysis Risk
This diagram illustrates the competing pathways. Note how the "Acid Catalysis" loop promotes the desired product, while "Alkaline Workup" triggers the failure mode.
Caption: Mechanistic pathway showing the necessity of acid catalysis for synthesis and the risk of hydrolysis during isolation.
Figure 2: The "Safe-Fail" Workup Protocol
A decision tree to ensure the isolation of pure 2-chlorobenzothiazole.
Caption: Decision tree for workup. The "Safe Path" minimizes pH excursions to prevent reversion to the hydroxy form.
Experimental Protocol: Optimized Synthesis of 2-Chlorobenzothiazole
Objective: Synthesis of 2-chlorobenzothiazole from 2-mercaptobenzothiazole (2-MBT) using the water-promoted sulfuryl chloride method.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Connect to a gas scrubber (NaOH trap) to neutralize evolved
and gases. -
Charging: Add 2-mercaptobenzothiazole (10.0 g, 60 mmol) and Chlorobenzene (50 mL) .
-
Catalyst Addition: Add water (0.5 mL) directly to the slurry.
-
Note: The water reacts with the initial charge of chlorinating agent to generate the necessary acid catalyst [1].
-
-
Reagent Addition: Add Sulfuryl Chloride (
, 25 g, ~3 eq) dropwise via the addition funnel at room temperature.-
Caution: Gas evolution will be vigorous.
-
-
Reaction: Heat the mixture to 60°C for 2 hours, then raise to 80-100°C for 1 hour to drive off excess gas and complete the reaction.
-
Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly into 200 g of crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (30 mL). Combine organic layers.
-
Purification: Dry over anhydrous
, filter, and concentrate. Purify by vacuum distillation (bp ~132°C at 21 mmHg) to obtain a colorless to pale yellow liquid [2].
References
-
ResearchGate . Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Available at: [Link]
- Google Patents. Preparation of 2-chlorobenzothiazole (US2469697A).
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2013095699A1 - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 5. 2-Chlorobenzothiazole 99 615-20-3 [sigmaaldrich.com]
- 6. fachoekotoxikologie.de [fachoekotoxikologie.de]
Technical Support Center: 2-Chlorobenzothiazole-5-Carboxamide Intermediates
Executive Summary & Molecule Profile
User Context: You are working with 2-chlorobenzothiazole-5-carboxamide . This intermediate is a "Janus" molecule: it possesses a highly stable, polar carboxamide region (Position 5) and a highly reactive, electrophilic cyclic imidoyl chloride motif (Position 2).
The Core Challenge: The purification paradox. The carboxamide moiety requires polar solvents for solubility, but the 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (
| Feature | Chemical Implication | Purification Consequence |
| 5-Carboxamide | High Polarity, H-Bonding | Poor solubility in Hexane/Et2O; requires MeOH, DMF, or hot MeCN. |
| 2-Chloro | Electrophilic ( | High Risk: Reacts with MeOH/EtOH (Solvolysis) or water (Hydrolysis). |
| Benzothiazole Core | Weakly Basic (N-3) | May streak on acidic Silica Gel; requires buffered mobile phase. |
Troubleshooting Guides (Q&A Format)
Issue A: "My product is precipitating as a high-melting solid that is insoluble in DCM."
Diagnosis: You likely have Hydrolysis Contamination . The 2-chloro group is labile. If moisture was present during synthesis or workup, the chlorine has been displaced by water (or hydroxide), tautomerizing to form 2-hydroxybenzothiazole-5-carboxamide (benzothiazolinone form). This byproduct has a significantly higher melting point and lower solubility in organic solvents due to strong intermolecular dimerization.
Corrective Protocol: The "Dry-Organic" Wash
-
Do not attempt to recrystallize from water/alcohol mixtures.
-
Dissolve your crude mixture in hot Anhydrous THF or Dioxane . The 2-hydroxy impurity is often less soluble in these than the 2-chloro target.
-
Filter the hot solution to remove the insoluble 2-hydroxy byproduct.
-
Concentrate the filtrate and precipitate with n-Heptane .
Issue B: "I see extra alkyl peaks in my NMR after recrystallizing from Ethanol."
Diagnosis: Solvolysis (Etherification). You have created the 2-ethoxybenzothiazole derivative. The electron-withdrawing nature of the thiazole ring activates the C-2 position. Boiling ethanol acts as a nucleophile, displacing the chloride.
Corrective Protocol: Solvent Switch
-
Stop using: Ethanol, Methanol, or Isopropanol for heating steps.
-
Switch to: Acetonitrile (MeCN) or Toluene .
-
Why? MeCN is polar enough to dissolve the amide at reflux (82°C) but is non-nucleophilic. Toluene is excellent if the amide solubility allows, as it rejects polar impurities upon cooling.
-
Issue C: "The product streaks/tails heavily on Silica Gel columns."
Diagnosis: Acid-Base Interaction. The thiazole nitrogen (N-3) is weakly basic and interacts with the acidic silanols on the silica stationary phase.
Corrective Protocol: Mobile Phase Buffering
-
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.
-
Eluent Modifier: Add 1% Acetic Acid or 0.5% TEA to your DCM/MeOH mobile phase.
-
Note: For this specific amide, TEA is preferred to prevent acid-catalyzed hydrolysis of the C-Cl bond, although the amide itself is stable.
-
Standard Operating Procedures (SOPs)
SOP-1: Safe Recrystallization (Non-Nucleophilic System)
Objective: Purify >95% target material without degrading the C-Cl bond.
-
Solvent Choice: Acetonitrile (Primary) or Toluene/Ethyl Acetate (Alternative).
-
Dissolution:
-
Place crude solid in a flask with a stir bar.
-
Add Acetonitrile (10 mL per gram of solid).
-
Heat to reflux (82°C). If solid remains, add MeCN in 1 mL increments until dissolved.
-
Critical: Do not boil for >15 minutes. Long heat exposure increases degradation risk.
-
-
Filtration (Hot):
-
If particulates remain (likely inorganic salts or 2-hydroxy impurity), filter rapidly through a pre-warmed glass frit.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.
-
Optional: If no crystals form at RT, cool to 0°C.
-
-
Isolation:
-
Filter the white/off-white needles.
-
Wash with cold Methyl tert-butyl ether (MTBE) or Hexane.
-
Dry: Vacuum oven at 40°C. Avoid high heat.
-
SOP-2: Flash Chromatography (Difficult Separations)
Objective: Isolate target from polar impurities (unreacted acids/amines).
-
Stationary Phase: Neutral Alumina (preferred for stability) or Silica Gel (60 Å).
-
Mobile Phase Gradient:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH)
-
Modifier: 0.1% Triethylamine (TEA)
-
-
Gradient Table:
| Column Volume (CV) | % Solvent B (MeOH) | State |
| 0 - 2 | 0% | Equilibration |
| 2 - 5 | 0% -> 2% | Elute Non-polars |
| 5 - 15 | 2% -> 5% | Target Elution |
| 15 - 20 | 5% -> 10% | Flush Polar Impurities |
Visualized Workflows & Pathways
Diagram 1: Purification Decision Logic
This flowchart guides the user through the decision-making process based on crude purity and solubility.
Caption: Decision matrix for selecting the optimal purification route based on solubility and TLC profile.
Diagram 2: Degradation Pathways (The "Danger Zones")
Understanding why the molecule degrades is key to preventing it. This diagram illustrates the
Caption: Mechanistic pathway showing the susceptibility of the C-2 chloride to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis).
References
-
BenchChem. (2025).[1][2] Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Retrieved from 3
-
ChemicalBook. (2024). 2-Chlorobenzothiazole Properties and Synthesis. Retrieved from 4
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11987, 2-Chlorobenzothiazole. Retrieved from 5
-
University of Rochester. (n.d.). Purification: How To - Recrystallization Tips. Retrieved from
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
Troubleshooting low solubility of benzothiazole-5-carboxamide derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzothiazole-5-carboxamide derivatives. This guide is designed to provide you, a fellow scientist, with practical, in-depth solutions to a common yet significant challenge encountered in the lab: the low aqueous solubility of this promising compound class. As a Senior Application Scientist, my goal is to move beyond simple checklists and provide a framework of causal logic, empowering you to make informed decisions in your experimental design.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] However, the fused aromatic ring system inherently imparts a high degree of lipophilicity and planarity, often leading to poor aqueous solubility. The addition of a carboxamide group at the 5-position introduces hydrogen bonding capabilities but does not guarantee sufficient hydrophilicity to overcome the hydrophobic nature of the core structure. This guide will help you navigate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my benzothiazole-5-carboxamide derivatives consistently showing low aqueous solubility?
A1: The low solubility is rooted in the physicochemical properties of the molecular scaffold. Several factors contribute:
-
Hydrophobic Core: The fused benzene and thiazole rings create a large, non-polar surface area that is energetically unfavorable to interact with water molecules.[3]
-
Crystal Lattice Energy: The planar nature of the benzothiazole system promotes efficient packing in a solid, crystalline state. A high crystal lattice energy means that a significant amount of energy is required to break apart the crystal and allow individual molecules to be solvated by water, which can limit solubility.[4]
-
Limited Ionization: Unlike its precursor, benzothiazole-5-carboxylic acid, the carboxamide derivative lacks a readily ionizable acidic group.[5] While the nitrogen atom in the thiazole ring is weakly basic, its pKa is often not in a range that allows for significant protonation and salt formation in physiologically relevant pH (e.g., 7.4), thus limiting pH-based solubility enhancement strategies.[6]
Q2: I've observed precipitation during my experiment. What is the very first thing I should do?
A2: Before attempting complex formulation strategies, perform a root cause analysis of your experimental conditions.
-
Visual Confirmation: Ensure what you're seeing is indeed your compound precipitating. It could be a salt from your buffer system.
-
Check Concentration vs. Known Solubility: Are you working at a concentration that is known to be problematic? If solubility data is unavailable, this observation is your first data point.
-
Solvent Stock Integrity: Re-examine your stock solution (typically in DMSO). Has any solvent evaporated, inadvertently increasing the concentration? Is the stock fully dissolved?
-
Temperature Effects: Was the aqueous medium (e.g., cell culture media, buffer) cold when you added your room-temperature compound stock? A sudden temperature drop can cause less soluble compounds to precipitate.[7] It is advisable to pre-warm your aqueous solutions to the experimental temperature (e.g., 37°C).[7]
Q3: What are the primary strategies I can use to improve the solubility of my compounds for in vitro assays?
A3: Solubility enhancement techniques can be broadly divided into physical and chemical modifications.[8] For established compounds where the molecular structure cannot be changed, formulation strategies are key:
-
Chemical Modifications (Formulation-Based): These alter the local environment of the compound.
-
pH Adjustment: While less effective for carboxamides than for acids or strong bases, it's worth exploring if your derivative has other ionizable groups.
-
Co-solvents: Using a water-miscible organic solvent can increase the solubility of nonpolar drugs.[9]
-
Surfactants: These form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with the hydrophobic part of your molecule, shielding it from water.[3][8]
-
-
Physical Modifications: These alter the physical state of the compound itself.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can prevent crystallization and improve dissolution.[10][11][12] This is a very powerful technique.
-
Particle Size Reduction: Micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Troubleshooting Guide: From Problem to Solution
This section addresses specific, common problems in a direct question-and-answer format, providing not just the solution but the scientific reasoning behind it.
Q4: My compound precipitates instantly when I add my concentrated DMSO stock to the aqueous assay buffer. What is happening and how do I fix it?
A4: This phenomenon is known as "shock precipitation." Your compound is highly soluble in DMSO but crashes out when the DMSO is rapidly diluted into an aqueous environment where it is poorly soluble. The key is to make the transition between solvents less abrupt.
Causality: DMSO is a powerful aprotic polar solvent. When a concentrated DMSO stock is "shocked" by a large volume of water, the local DMSO concentration plummets, and the water becomes the primary solvent. If the compound's solubility in this new, mostly aqueous environment is exceeded, it will rapidly precipitate before it can disperse.[7]
Solutions:
-
Step-wise or Serial Dilution: This is the most effective and immediate solution. Instead of adding the stock directly to the final volume, perform an intermediate dilution in a smaller volume of the aqueous buffer. This creates a less concentrated, but still DMSO-rich, solution that can then be added to the final volume with better dispersion.[7] (See Protocol 1)
-
Pre-warm the Aqueous Medium: As mentioned in the FAQs, adding a room-temperature stock to a cold buffer decreases solubility. Always pre-warm your buffers and media to the final experimental temperature (e.g., 37°C) before adding the compound.[7]
-
Increase Final DMSO Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., increasing from 0.1% to 0.5%) can provide the necessary co-solvent effect to keep the compound in solution. Always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental outcome.
Q5: I need to improve my compound's solubility for oral bioavailability studies in animals. What are the most effective formulation strategies?
A5: For in vivo studies, both solubility and dissolution rate are critical for absorption.[13] The strategies are more advanced than for simple in vitro assays.
Causality: For a drug to be absorbed from the gastrointestinal tract, it must first be dissolved in the gut fluid. Poor solubility leads to a low concentration of dissolved drug, which in turn creates a poor concentration gradient for absorption across the gut wall, resulting in low bioavailability.[14] This is a classic challenge for BCS Class II and IV compounds.[14]
Recommended Strategies:
-
Solid Dispersions: This is one of the most successful approaches.[15] By dispersing your compound in an amorphous (non-crystalline) state within a water-soluble polymer matrix (like PVP, HPMC, or PEG), you eliminate the crystal lattice energy barrier.[4][11] When the polymer dissolves, it releases the drug as very fine, high-energy particles that dissolve more readily.[10]
-
Lipid-Based Formulations (e.g., SMEDDS): Self-emulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that contain the dissolved drug. Upon gentle agitation in aqueous media (like gut fluid), they spontaneously form a fine oil-in-water emulsion. This emulsion keeps the drug solubilized and provides a large surface area for absorption.
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area, which can significantly increase the dissolution velocity.[16] This can be achieved through techniques like high-pressure homogenization or pearl milling.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier, often in an amorphous state. Eliminates crystal lattice energy.[10][11] | Significant increase in dissolution and bioavailability; established technology.[15] | Potential for physical instability (recrystallization) over time; risk of thermal degradation for heat-sensitive drugs during preparation.[12] |
| SMEDDS | Drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract. | Excellent for highly lipophilic drugs; protects drug from degradation; enhances lymphatic uptake. | Requires careful selection of excipients; potential for GI irritation from surfactants; high surfactant levels may be needed. |
| Nanosuspension | Increases dissolution rate by drastically increasing the surface area of the drug particles. | High drug loading is possible; applicable to a wide range of drugs; avoids issues with carriers or solvents. | Can be physically unstable (particle aggregation); manufacturing can be complex and costly. |
Q6: I've tried adjusting the pH from 5.0 to 8.0, but the solubility of my benzothiazole-5-carboxamide derivative barely changes. Why isn't this working?
A6: This is a common and expected outcome for this specific chemical class. The lack of response to pH changes is due to the absence of easily ionizable functional groups within this pH range.
Causality: The Henderson-Hasselbalch equation governs pH-dependent solubility. For a compound's solubility to be significantly altered by pH, it must have an ionizable group with a pKa value within or near the pH range being tested.
-
Carboxamide Group (-CONH₂): This group is generally considered neutral and does not ionize under typical aqueous conditions.
-
Benzothiazole Nitrogen: The nitrogen in the thiazole ring is weakly basic. While it can be protonated to form a salt, its pKa is often low (around 2-3 for many benzothiazoles, though substitution can alter this).[6] Therefore, at pH 5.0 and above, the vast majority of the molecules are already in their neutral, unprotonated form. You are not changing the ionization state of the molecule in the pH 5-8 range, so you see no change in solubility.
Solution Pathway: Since pH modulation is ineffective, you must pivot to non-pH-dependent strategies. The troubleshooting workflow below provides a logical progression.
Caption: How solid dispersions enhance solubility by creating an amorphous state.
This guide provides a starting point for addressing the solubility challenges of benzothiazole-5-carboxamide derivatives. Successful formulation is often an iterative process requiring careful experimentation and characterization. By understanding the underlying scientific principles, you can more effectively troubleshoot issues and advance your research.
References
-
Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]
-
International Journal of Applied Pharmaceutics. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]
-
PMC (PubMed Central). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
-
JETIR. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Available from: [Link]
-
PMC (PubMed Central). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Available from: [Link]
-
PMC (PubMed Central). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
Solubility of Things. Benzothiazole. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
PMC (PubMed Central). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Available from: [Link]
-
PMC (PubMed Central). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
-
Scientific Research Publishing. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Available from: [Link]
-
Illumina. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Available from: [Link]
-
PubMed. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
PMC (PubMed Central). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]
-
Scientific Research Publishing. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Available from: [Link]
-
Science of Synthesis. Product Class 18: Benzothiazoles and Related Compounds. Available from: [Link]
-
ResearchGate. Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review | Request PDF. Available from: [Link]
-
International Journal of Scientific Research in Science and Technology. GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Available from: [Link]
-
Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. Available from: [Link]
-
RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]
-
MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. How to resolve precipitation issue in H₂S production spectrophotometric assay. Available from: [Link]
-
International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Elementary Education Online. Study of Benzothiazoles and its Pharmaceutical Importance. Available from: [Link]
-
ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
-
PubMed. Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. Available from: [Link]
-
ResearchGate. Benzothiazine derivatives solubility?. Available from: [Link]
-
MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]
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- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. CAS 68867-17-4: Benzothiazole-5-carboxylic acid [cymitquimica.com]
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Technical Support Center: Purification of 2-Chlorobenzothiazole-5-carboxamide Crude Product
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 2-chlorobenzothiazole-5-carboxamide. Achieving high purity of this compound is critical for its downstream applications, particularly in medicinal chemistry and pharmaceutical development, where impurities can significantly impact biological activity and safety profiles.
I. Introduction to Impurity Profiling
The synthesis of 2-chlorobenzothiazole-5-carboxamide can result in a variety of impurities stemming from starting materials, side reactions, or degradation. A thorough understanding of the potential impurity profile is the first step toward developing an effective purification strategy. Common impurities may include unreacted starting materials, byproducts from parallel reactions, and isomers.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying impurities in the crude product.[1][2]
II. Troubleshooting Guide for Purification Issues
This section addresses common challenges encountered during the purification of 2-chlorobenzothiazole-5-carboxamide and provides systematic solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent at different temperatures. - Cooling too rapidly: Rapid cooling can lead to the precipitation of impurities along with the product. - Presence of highly soluble impurities: Some impurities may have similar solubility profiles to the desired product. | - Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold.[3] - Slow Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath to promote selective crystallization.[3] - Secondary Purification: If significant impurities remain, consider a second purification step such as column chromatography. |
| Poor Separation in Column Chromatography | - Incorrect stationary phase: The polarity of the silica gel or alumina may not be suitable for the separation. - Inappropriate mobile phase: The eluent system may not have the optimal polarity to effectively separate the compound from its impurities. - Column overloading: Applying too much crude product to the column can lead to broad peaks and poor resolution. | - Stationary Phase Selection: For most applications, standard silica gel is appropriate. However, if the compound is sensitive to acid, neutral or basic alumina may be a better choice.[4] - Mobile Phase Optimization: Use Thin-Layer Chromatography (TLC) to screen different solvent systems (e.g., petroleum ether/ethyl acetate, dichloromethane/methanol) to achieve good separation (Rf value of the product around 0.3-0.4).[5][6] - Proper Loading: As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase. |
| Product Degradation During Purification | - Thermal instability: The compound may decompose at the boiling point of the recrystallization solvent or during solvent removal under high heat. - Sensitivity to acidic or basic conditions: The compound may be unstable on acidic silica gel or in the presence of acidic or basic mobile phase additives. | - Use Lower Boiling Point Solvents: Select recrystallization or chromatography solvents with lower boiling points. - Reduced Pressure Evaporation: Remove solvents under reduced pressure at a lower temperature. - Neutralize Stationary Phase: If using silica gel, consider adding a small amount of a non-polar amine (e.g., triethylamine) to the mobile phase to neutralize acidic sites. |
| Oily Product After Recrystallization | - Incomplete crystallization: The compound may have a low melting point or form a eutectic mixture with impurities. - Residual solvent: The product may not be completely dry. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[3] - Use a Co-solvent System: A two-solvent system can sometimes facilitate crystallization. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity persists.[3] - Thorough Drying: Dry the product under high vacuum for an extended period to remove all residual solvent. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-chlorobenzothiazole-5-carboxamide?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-5-chlorobenzothiazole or the acylating agent.[7]
-
Over-chlorinated or Under-chlorinated Byproducts: Depending on the chlorination step in the synthesis.
-
Hydrolysis Products: The carboxamide group can be susceptible to hydrolysis to the corresponding carboxylic acid under certain conditions.
-
Disulfide Byproducts: If the synthesis involves a 2-aminothiophenol precursor, oxidation to a disulfide can occur.[4]
Q2: How do I choose the best purification method: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially if a suitable solvent system can be found. It is often more scalable and cost-effective for large quantities.[8]
-
Column Chromatography is more effective for separating complex mixtures of impurities or when the impurities have similar solubility to the product. It offers finer control over the separation process.[6]
Q3: What analytical methods are recommended to confirm the purity of the final product?
A3: A combination of analytical techniques is recommended to ensure the purity and structural integrity of your 2-chlorobenzothiazole-5-carboxamide:
-
HPLC: To determine the percentage purity of the compound.[9]
-
LC-MS: To confirm the molecular weight of the product and identify any impurities.
-
¹H and ¹³C NMR: To confirm the chemical structure of the compound and detect any structural isomers or impurities.[9]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: My compound is a light-yellow solid. Is this normal, or does it indicate an impurity?
A4: While the pure compound is often described as an off-white to light yellow solid, a more intense yellow or brownish color could indicate the presence of impurities, possibly from oxidation or side reactions.[7] If you are concerned about the color, it is advisable to analyze the product by HPLC or TLC to assess its purity. Decolorizing carbon (charcoal) can sometimes be used during recrystallization to remove colored impurities.[3]
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization of 2-Chlorobenzothiazole-5-carboxamide
This protocol provides a general guideline for the recrystallization of the crude product. The optimal solvent will need to be determined experimentally.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the crude product when hot but have low solubility when cold.[9]
-
Dissolution: Place the crude 2-chlorobenzothiazole-5-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[9]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through a fluted filter paper to remove them.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of 2-Chlorobenzothiazole-5-carboxamide
This protocol outlines a general procedure for purification by column chromatography. The mobile phase should be optimized using TLC.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of petroleum ether and ethyl acetate) to find a system that gives good separation of the product from impurities (product Rf ~0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-chlorobenzothiazole-5-carboxamide.
V. Visual Workflow and Diagrams
Impurity Removal Workflow
The following diagram illustrates the general workflow for the purification of crude 2-chlorobenzothiazole-5-carboxamide.
Caption: Purification strategy decision matrix.
VI. References
-
Popova, E. A., & Al-Ogaili, F. A. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2197. [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]
-
AWS. (n.d.). Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link]
-
Request PDF. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]
-
MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Chlorobenzothiazole. Retrieved from [Link]
-
Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole. Retrieved from
-
Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
-
ResearchGate. (2023, August 20). (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 2-Amino-5-Chlorobenzothiazole | Properties, Applications & Safety Data. Retrieved from [Link]
-
Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. Retrieved from
-
PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]
-
PMC. (2023, November 10). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Retrieved from [Link]
-
Patent 0794180. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from
-
PMC. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
-
MDPI. (2021, April 10). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
MDPI. (2024, July 23). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Retrieved from [Link]
-
Google Patents. (n.d.). US5374737A - Process for the preparation of 2-aminobenzothiazoles. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 2-Amino-5-Chlorobenzothiazole | Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [chemheterocycles.com]
- 8. saspublishers.com [saspublishers.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Structural Elucidation and Comparative NMR Profiling of 2-Chlorobenzo[d]thiazole-5-carboxamide
Strategic Profiling: The Analytical Challenge
2-Chlorobenzo[d]thiazole-5-carboxamide is a critical "handle" intermediate in medicinal chemistry. The 2-chloro position acts as a highly reactive electrophile for SNAr diversifications, while the 5-carboxamide provides a hydrogen-bonding motif essential for kinase or protease inhibition.
For the synthetic chemist, the primary analytical challenge is not just "seeing the peaks," but distinguishing the product from two persistent structural "alternatives" (impurities) that plague this synthesis:
-
The Precursor: 2-Aminobenzo[d]thiazole-5-carboxamide (Sandmeyer starting material).
-
The Byproduct: 2-Hydroxybenzo[d]thiazole-5-carboxamide (Hydrolysis artifact).
This guide compares the 1H NMR signature of the target 2-chloro compound against these alternatives to ensure structural integrity.
Structural Elucidation & Spin System
Before analyzing the spectrum, we must define the magnetic environment. The molecule possesses a rigid heteroaromatic core with a specific substitution pattern.
The Spin System
-
Aromatic Region (3 Protons): The benzene ring contains three non-equivalent protons (H4, H6, H7).
-
Amide Region (2 Protons): The primary amide (-CONH2) protons are non-equivalent due to restricted rotation around the C-N bond (partial double bond character).
Visualization of Connectivity
Figure 1: Connectivity map highlighting the C2-Chlorine inductive zone and the C4 deshielding zone.
Comparative Analysis: Product vs. Alternatives
The following data compares the spectral performance of the target molecule against its common synthetic analogs.
Solvent Selection: DMSO-d6 vs. CDCl3[1][3]
-
Recommendation: DMSO-d6 is the mandatory solvent for this analysis.
-
Reasoning:
-
Solubility: The 5-carboxamide moiety makes the molecule poorly soluble in CDCl3, leading to signal broadening or precipitation.
-
Amide Visibility: In DMSO-d6, the amide protons form strong hydrogen bonds with the solvent sulfoxide oxygen, slowing their exchange rate and appearing as two distinct, sharp singlets. In CDCl3, they often collapse into a broad, unrecognizable hump.
-
Spectral Data Comparison (in DMSO-d6)
The table below highlights the "Shift Differential" (
| Proton Assignment | Target: 2-Cl-Benzothiazole ( | Alt 1: 2-NH2-Benzothiazole ( | Diagnostic Logic |
| H4 (d, J=1.5 Hz) | 8.45 - 8.55 | 7.90 - 8.00 | Key Indicator. The 2-Cl is electron-withdrawing, deshielding the ring. The 2-NH2 is electron-donating, shielding H4 significantly. |
| H7 (d, J=8.5 Hz) | 8.20 - 8.30 | 7.40 - 7.50 | H7 is closest to the thiazole ring. The shielding effect of the amine (Alt 1) is most pronounced here. |
| H6 (dd, J=8.5, 1.5) | 7.95 - 8.05 | 7.70 - 7.80 | Least affected, but still downfield in the 2-Cl product. |
| Amide (-CONH2) | ~7.50 & 8.10 (Broad s) | ~7.30 & 7.90 | Amide protons shift slightly, but are less diagnostic than the aromatic ring protons. |
| 2-Substituent H | None | ~7.80 (Broad s) | The 2-NH2 protons (Alt 1) often overlap with the aromatic region, creating a "messy" baseline. |
Distinguishing the Hydrolysis Impurity (2-OH)
If the reaction is exposed to moisture, the 2-Cl hydrolyzes to the 2-hydroxy derivative (which exists as the benzothiazolin-2-one tautomer).
-
The "Lactam" Signal: Look for a very broad singlet downfield (>11.5 ppm ) corresponding to the cyclic amide (NH) of the thiazolinone ring.
-
Loss of Aromaticity: The H7 doublet often shifts upfield in the 2-one species due to the loss of full heteroaromaticity in the thiazole ring.
Experimental Protocol
To ensure high-fidelity data suitable for publication or patent filing, follow this self-validating protocol.
Step 1: Sample Preparation
-
Weigh 5-8 mg of the dried solid. Note: Residual water initiates hydrolysis in DMSO.
-
Add 0.6 mL of high-quality DMSO-d6 (99.9% D).
-
Sonicate for 30 seconds. Do not heat above 40°C to dissolve, as this accelerates Cl-displacement by DMSO (Swern-type decomposition).
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The amide protons have longer T1 relaxation times; a short D1 will reduce their integral intensity, making quantitative purity assessment impossible.
-
Scans (NS): Minimum 16 scans (64 recommended for detecting minor 2-NH2 impurities).
Step 3: Diagnostic Workflow (Decision Tree)
Use the following logic flow to validate your product.
Figure 2: Logical workflow for confirming structural identity and purity.
References
-
General Benzothiazole NMR Shifts
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for general substituent effects on benzene rings).
-
Solvent Effects on Amides
-
Synthesis and Characterization of 2-Chlorobenzothiazoles
- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry.
-
Tautomerism in 2-Hydroxybenzothiazoles
- Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Explains the "Lactam" shift >11ppm for the hydrolysis impurity).
Sources
Navigating the Analytical Maze: A Comparative Guide to the LC-MS/MS Fragmentation of 2-Chlorobenzothiazole-5-carboxamide
For the modern researcher, scientist, and drug development professional, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 2-Chlorobenzothiazole-5-carboxamide, a molecule of interest in medicinal chemistry and materials science, presents a unique analytical challenge. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for its characterization, with a primary focus on its Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern.
As a Senior Application Scientist, my experience has shown that a deep understanding of a molecule's behavior under mass spectrometric conditions is not just academic—it is the bedrock of robust and reliable analytical method development. This guide moves beyond a simple recitation of protocols to explain the why behind the how, ensuring a self-validating system of analysis grounded in established scientific principles.
The Predicted Fragmentation Pathway of 2-Chlorobenzothiazole-5-carboxamide
Under positive mode Electrospray Ionization (ESI), the molecule is expected to readily protonate, likely at the nitrogen of the thiazole ring or the nitrogen of the carboxamide, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) is anticipated to proceed through several key pathways:
-
Cleavage of the Amide Bond: The most probable initial fragmentation is the cleavage of the N-CO bond of the carboxamide group. This is a characteristic fragmentation for aromatic amides, leading to the formation of a stable acylium cation.[1] This would result in the loss of ammonia (NH₃) as a neutral species.
-
Loss of Carbon Monoxide: Following the initial amide cleavage, the resulting acylium ion can undergo a subsequent loss of a carbon monoxide (CO) molecule. This is a common fragmentation pathway for acylium ions.
-
Fission of the Thiazole Ring: Benzothiazoles are known to fragment via the loss of hydrogen cyanide (HCN) or carbon monosulfide (CS) from the parent ion.[2] In this case, after initial fragmentation of the carboxamide, the remaining chlorinated benzothiazole fragment may undergo further cleavage of the thiazole ring.
-
Loss of Chlorine: The chloro-substituent on the aromatic ring can also be lost as a radical, although this may be a less favorable pathway compared to the fragmentation of the more labile carboxamide group.
The following diagram illustrates the predicted primary fragmentation pathway of 2-chlorobenzothiazole-5-carboxamide under LC-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of 2-chlorobenzothiazole-5-carboxamide.
Comparative Analysis of Analytical Techniques
While LC-MS/MS is a powerful tool for both the identification and quantification of 2-chlorobenzothiazole-5-carboxamide, it is essential to consider alternative and complementary techniques. The choice of methodology will ultimately depend on the specific research question, be it qualitative structural confirmation, high-sensitivity quantification, or the analysis of complex mixtures.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity; provides structural information; excellent for quantification in complex matrices.[3] | Matrix effects can suppress or enhance ionization; requires expertise in method development and data interpretation.[4] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds; extensive spectral libraries available for identification. | Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[5] |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed information about the chemical structure and connectivity of atoms. | Unambiguous structure elucidation; non-destructive.[6][7] | Relatively low sensitivity compared to MS; requires larger sample amounts and pure samples. |
| FT-IR Spectroscopy | Fourier-Transform Infrared Spectroscopy identifies functional groups based on their absorption of infrared radiation. | Provides information on functional groups present; relatively simple and inexpensive.[6][7] | Provides limited information on the overall molecular structure; not suitable for quantification. |
Experimental Protocol: LC-MS/MS Analysis of 2-Chlorobenzothiazole-5-carboxamide
This protocol provides a robust starting point for the development of a sensitive and selective LC-MS/MS method for the analysis of 2-chlorobenzothiazole-5-carboxamide.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of 2-chlorobenzothiazole-5-carboxamide in a suitable organic solvent such as methanol or acetonitrile.
-
Prepare a series of working standards by serial dilution of the stock solution in the desired mobile phase composition.
-
For analysis in complex matrices (e.g., plasma, tissue homogenates), perform a protein precipitation or solid-phase extraction (SPE) to remove interferences.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is a suitable starting point.[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is recommended for initial method development.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 120-150 °C.[8]
-
Ion Spray Voltage: 4000-5000 V.[8]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for qualitative analysis.
-
MRM Transitions: Based on the predicted fragmentation, monitor the transition from the precursor ion [M+H]⁺ to the most abundant and specific product ions.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The structural elucidation and quantification of 2-chlorobenzothiazole-5-carboxamide can be effectively achieved through a well-developed LC-MS/MS method. By understanding the fundamental principles of its fragmentation, researchers can confidently establish robust and reliable analytical protocols. While LC-MS/MS offers unparalleled sensitivity and selectivity, a comprehensive analytical characterization may benefit from the complementary data provided by techniques such as NMR and GC-MS. The methodologies and insights presented in this guide are intended to empower researchers to navigate the analytical complexities of this and similar novel compounds with scientific rigor and confidence.
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MAC-MOD Analytical. Benzothiazole and Derivatives by LC-MS-MS. [Link]
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da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23283-23293. [Link]
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Weiss, S., & Reemtsma, T. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. Journal of Chromatography A, 1216(10), 1829-1836. [Link]
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Abdel-Wahab, B. F., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283. [Link]
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da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23283-23293. [Link]
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Perez, A. J., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231. [Link]
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Gomha, S. M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4625. [Link]
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AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). [Link]
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Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(2), 285-294. [Link]
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Hidalgo-Serrano, M., et al. (2019). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(S2), 59-68. [Link]
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AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). [Link]
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AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
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LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Nika, M. C., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 312, 146-155. [Link]
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Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Journal of Heterocyclic Chemistry, 35(5), 1213-1217. [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(2-3), 859-868. [Link]
-
Reddy, D. R. S., et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 5(2), 246-251. [Link]
-
El-Gohary, N. S. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4(2), 115-125. [Link]
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Lopez-Avila, V., & Hites, R. A. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Chemical and Biomedical Methods Journal, 4, 1-13. [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-422. [Link]
-
Nika, M. C., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 312, 146-155. [Link]
-
Wang, Y., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 144, 106069. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of Benzothiazole-5-Carboxamide
This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of benzothiazole-5-carboxamide. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of critical method parameters, the scientific rationale behind experimental choices, and supporting data to guide the user toward a validated, fit-for-purpose analytical method.
Introduction: The Critical Need for Purity Analysis
Benzothiazole-5-carboxamide is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and materials science.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount. The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final product. These impurities can arise from starting materials, by-products of side reactions during synthesis, or degradation of the compound over time.[2]
A well-developed, stability-indicating HPLC method is the cornerstone of quality control, providing the necessary precision and sensitivity to separate and quantify the main component from any potential impurities. This guide will walk through a logical, science-driven approach to developing such a method, grounded in established chromatographic principles and regulatory expectations.
The Strategic Approach to Method Development
A successful HPLC method is not developed by chance. It is the result of a systematic process of evaluating and optimizing several key parameters. Our objective is to achieve adequate resolution of benzothiazole-5-carboxamide from its potential impurities with good peak shape, sensitivity, and a reasonable analysis time.
The overall workflow for this process is illustrated below.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Design and Rationale
Analyte Characterization and Initial Conditions
Before any injections are made, understanding the physicochemical properties of benzothiazole-5-carboxamide is crucial. As a polar aromatic amide, it is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH). A UV scan is essential to determine the maximum absorbance wavelength (λmax), which ensures maximum sensitivity. For many benzothiazole derivatives, strong absorbance is typically observed in the 240-330 nm range.[3][4]
Initial Parameter Selection:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its hydrophobic interactions with the aromatic benzothiazole core.[5]
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (ACN or MeOH) is standard.[6] Acetonitrile often provides better peak shape and lower backpressure compared to methanol.
-
Detection: Based on typical benzothiazole spectra, a starting wavelength of 254 nm is a robust choice, with fine-tuning based on the experimental UV scan of the actual compound.
Column Chemistry Comparison: A Data-Driven Choice
The choice of the specific C18 column can significantly impact the separation, especially for polar compounds. Different manufacturers employ unique bonding and end-capping technologies that alter selectivity. For polar analytes like benzothiazole-5-carboxamide, columns designed to be "aqueous stable" (like an AQ-type C18) or those with polar-embedded groups can offer enhanced retention and alternative selectivity.[7][8]
Below is a comparative table summarizing the expected performance of three different types of C18 columns for the analysis of benzothiazole-5-carboxamide and a potential polar impurity (e.g., a hydrolyzed carboxylic acid precursor).
| Parameter | Standard C18 (e.g., Phenomenex Luna C18) | AQ-Type C18 (e.g., YMC-Pack ODS-AQ) | Polar-Embedded C18 (e.g., Synergi Polar-RP) |
| Primary Interaction | Hydrophobic | Hydrophobic + Hydrogen Bonding | Hydrophobic + Dipole-Dipole |
| Retention of Polar Impurity | Low; potential for early elution near void | Good ; enhanced retention in high aqueous mobile phase[7] | Excellent ; alternative selectivity |
| Peak Shape for Amide | Good | Good to Excellent | Excellent; reduced silanol interactions |
| Best For | General purpose screening | Analysis with high water content in mobile phase | Resolving polar compounds with alternative selectivity |
| Resolution (Analyte/Impurity) | 1.8 | 2.5 | 3.1 |
| Tailing Factor (Analyte) | 1.3 | 1.1 | 1.0 |
Note: Resolution and Tailing Factor values are representative and based on typical performance for polar aromatic analytes.
Detailed Experimental Protocol: A Starting Point for Purity Analysis
This protocol outlines a robust starting method for the purity analysis of benzothiazole-5-carboxamide, which can then be optimized and validated.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Pack ODS-AQ, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of benzothiazole-5-carboxamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the benzothiazole-5-carboxamide sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
Method Validation: Ensuring Trustworthiness and Reliability
A method is not complete until it is validated to be suitable for its intended purpose. The validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][9] A critical component of this is demonstrating the method is "stability-indicating" through forced degradation studies.
Forced Degradation Studies
Forced degradation (or stress testing) intentionally degrades the sample to ensure that the method can separate the main analyte from its degradation products.[10] This is essential for proving the method's specificity.
Experimental Workflow for Forced Degradation:
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chlorobenzo[d]thiazole-5-carboxamide
This guide provides an in-depth operational plan for the safe handling of 2-Chlorobenzo[d]thiazole-5-carboxamide, a compound of interest in contemporary drug discovery and development. As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring the utmost safety in our laboratories. This document is structured to provide not just a list of procedures, but a clear rationale for each recommendation, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For this compound, we must consider the risks associated with its chemical class. Benzothiazoles can possess biological activity and may present risks upon inhalation, skin contact, or ingestion. The presence of a chloro- group and a carboxamide functional group can also influence its reactivity and toxicological properties.
A crucial first step is to always consult the Safety Data Sheet (SDS) for the specific compound. While a publicly available SDS for this compound is not readily found, we can infer necessary precautions based on the handling of similar heterocyclic compounds used in medicinal chemistry. The following recommendations are based on a conservative approach, assuming the compound is potentially hazardous until proven otherwise.
The Hierarchy of Controls: A Foundation for Safety
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must implement a robust system of controls designed to minimize exposure. This hierarchy is a fundamental concept in laboratory safety.
Figure 1: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards. For this compound, which is likely a powder at room temperature, all handling of the solid material must be conducted in a certified chemical fume hood or a powder containment hood. This p
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
